molecular formula C16H16ClNO2S B5866154 2-[(3-chlorophenyl)methylsulfanyl]-N-(3-methoxyphenyl)acetamide

2-[(3-chlorophenyl)methylsulfanyl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B5866154
M. Wt: 321.8 g/mol
InChI Key: JHOPVEXNHXXKES-UHFFFAOYSA-N
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Description

2-[(3-chlorophenyl)methylsulfanyl]-N-(3-methoxyphenyl)acetamide is an organic compound that features a combination of aromatic rings, a sulfanyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chlorophenyl)methylsulfanyl]-N-(3-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the sulfanyl intermediate: This step involves the reaction of 3-chlorobenzyl chloride with sodium sulfide to form 3-chlorobenzyl sulfide.

    Acetamide formation: The intermediate is then reacted with 3-methoxyaniline in the presence of acetic anhydride to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-chlorophenyl)methylsulfanyl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The aromatic rings can undergo reduction reactions under specific conditions.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced aromatic rings.

    Substitution: Substituted aromatic compounds with various functional groups replacing the chlorine atom.

Scientific Research Applications

2-[(3-chlorophenyl)methylsulfanyl]-N-(3-methoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Studies: It can be used to study the effects of sulfanyl and acetamide groups on biological systems.

Mechanism of Action

The mechanism of action of 2-[(3-chlorophenyl)methylsulfanyl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol groups in proteins, potentially affecting their function. The acetamide moiety can form hydrogen bonds with biological molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-chlorophenyl)methylsulfanyl]-N-(3-hydroxyphenyl)acetamide
  • 2-[(3-chlorophenyl)methylsulfanyl]-N-(3-aminophenyl)acetamide
  • 2-[(3-chlorophenyl)methylsulfanyl]-N-(3-nitrophenyl)acetamide

Uniqueness

2-[(3-chlorophenyl)methylsulfanyl]-N-(3-methoxyphenyl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the sulfanyl and acetamide groups also provides a distinct set of properties that can be exploited in various applications.

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S/c1-20-15-7-3-6-14(9-15)18-16(19)11-21-10-12-4-2-5-13(17)8-12/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOPVEXNHXXKES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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